REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4].[CH3:9][C:10]1[CH:11]=[C:12]([OH:19])[CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17])[O:19][CH2:2][C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4] |f:2.3.4|
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Name
|
|
Quantity
|
13.9 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC(C)C
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
16.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(OCC(=O)OC(C)C)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |